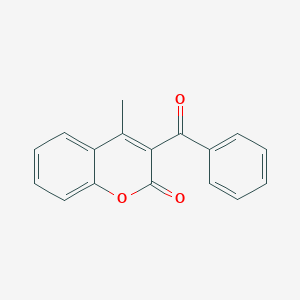
3-Benzoyl-4-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-4-methyl-2H-1-benzopyran-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a benzoyl group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzoyl-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: A simpler derivative without the benzoyl and methyl groups.
3-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the benzoyl group.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the seventh position
Uniqueness
3-Benzoyl-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and methyl groups, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
51126-50-2 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-benzoyl-4-methylchromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-11-13-9-5-6-10-14(13)20-17(19)15(11)16(18)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
USWMCFNZTWTRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




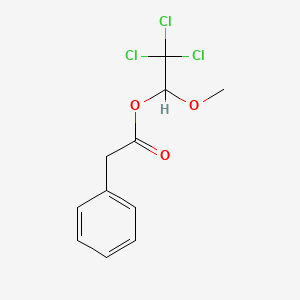

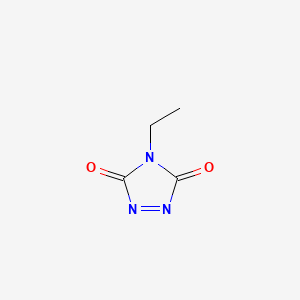
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

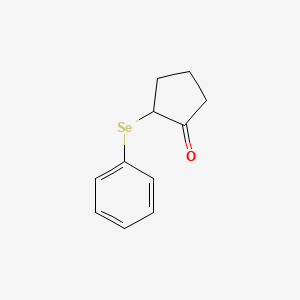
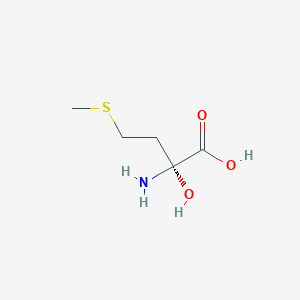
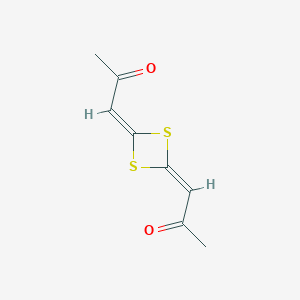
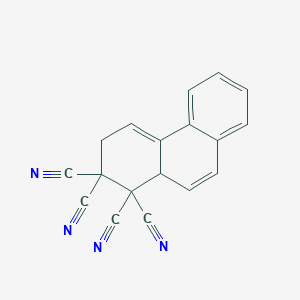
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
